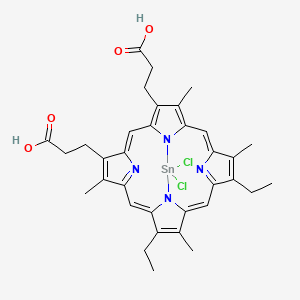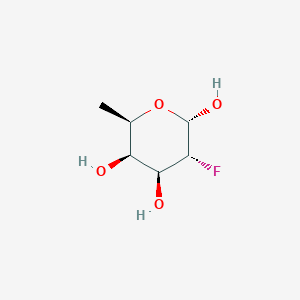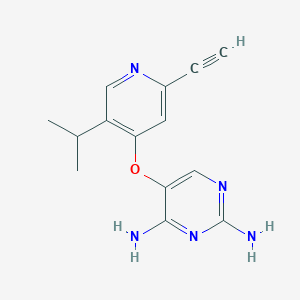
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves the use of starting materials such as D-ribose. The process includes several steps, such as protection, functional group transformations, and deprotection . Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific glycosidases, which are enzymes involved in carbohydrate metabolism .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may be used in the development of treatments for diseases related to enzyme dysfunction .
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its versatility makes it valuable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves its interaction with specific molecular targets. It acts as an inhibitor of glycosidases by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis . This inhibition can modulate metabolic pathways and has potential therapeutic implications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S,4R,5S)-1-(But-1-yl)-2-(hydroxymethyl)piperidine-3,4,5-triol
- N-(But-1-yl)deoxygalactonojirimycin
Uniqueness
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is unique due to its specific stereochemistry, which influences its biological activity and interactions with enzymes. Compared to similar compounds, it may exhibit different inhibitory profiles and therapeutic potentials .
Eigenschaften
Molekularformel |
C10H21NO4 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7?,8?,9-,10+/m0/s1 |
InChI-Schlüssel |
UQRORFVVSGFNRO-HORUIINNSA-N |
Isomerische SMILES |
CCCCN1CC([C@H]([C@H](C1CO)O)O)O |
Kanonische SMILES |
CCCCN1CC(C(C(C1CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)


![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine](/img/structure/B11931967.png)
![N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B11931968.png)


![methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole](/img/structure/B11931992.png)



![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)
